2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite
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Overview
Description
Phosphoramidite for incorporation of a 2-amino-modified purine in a synthetic oligonucleotide.
Scientific Research Applications
Unnatural Base Pair Synthesis
One of the notable applications of this compound is in the synthesis of unnatural base pairs. Ishikawa, Hirao, and Yokoyama (2000) designed an unnatural base pair, 2-amino-6-(N,N-dimethylamino)purine (denoted x) and pyridin-2-one (denoted y), to explore shape complementarity in base pair formation. Their study involved the synthesis of the phosphoramidite of x and the incorporation experiment using Escherichia coli DNA polymerase I (Ishikawa, Hirao, & Yokoyama, 2000).
DNA Fragment Incorporation
Cadena-Amaro, Delepierre, and Pochet (2005) synthesized and incorporated the nucleoside 2-amino-9-(2-deoxy-beta-d-ribofuranosyl)-7,8-dihydro-8-oxo-purine into DNA oligonucleotides. They investigated the thermal stability of heteroduplexes containing this compound, offering insights into its utility in DNA structure and function studies (Cadena-Amaro, Delepierre, & Pochet, 2005).
Enzyme Inhibitor Research
Shah, Schaeffer, and Murray (1965) explored the synthesis of 6-substituted-9-(5-deoxy- β-D-xylofuranosyl)purines, including dimethylamino variants, and evaluated their potential as inhibitors of the enzyme adenosine deaminase. This research underscores the utility of such compounds in enzyme inhibition studies, which are crucial for understanding various biochemical pathways (Shah, Schaeffer, & Murray, 1965).
Oligonucleotide Modification
Prakash et al. (2002) developed a method for synthesizing 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified purine and pyrimidine nucleosides. Their research into the modification of oligonucleotides is vital for advancing our understanding of nucleic acid chemistry and its applications in biotechnology and medicine (Prakash et al., 2002).
Mechanism of Action
Target of Action
Given its structure and properties, it is likely to interact with nucleic acids or proteins involved in nucleic acid metabolism .
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding, electrostatic interactions, or other non-covalent interactions .
Biochemical Pathways
The compound is a fundamental chemical constituent for the synthesis of oligonucleotides . Therefore, it may be involved in pathways related to nucleic acid synthesis and metabolism.
Pharmacokinetics
Given its molecular weight and structure, it is likely to have specific pharmacokinetic properties that affect its bioavailability .
Result of Action
The compound exhibits potent antiviral and antitumor activities, making it a promising candidate for developing targeted therapies . Its efficacy in inhibiting viral replication and suppressing tumor growth has been demonstrated .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite involves the protection of the hydroxyl group at the 3'-position of the ribose, followed by the coupling of the protected nucleoside with the phosphoramidite derivative of the amino group of the purine base. The dimethylaminomethylidene group is introduced by reacting the amino group of the purine with formaldehyde and dimethylamine in the presence of acetic acid.", "Starting Materials": [ "2-deoxy-b-D-ribofuranosyl-3'-O-acetyl-5'-O-(4,4'-dimethoxytrityl)uridine", "9H-purin-6-amine", "Formaldehyde", "Dimethylamine", "Acetic acid", "Diisopropylethylamine", "2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite", "N,N-diisopropylethylamine", "Triethylamine", "Acetonitrile", "Dimethylformamide", "Chloroform", "Methanol", "Pyridine", "Trifluoroacetic acid", "Diethyl ether" ], "Reaction": [ "Protection of the 3'-hydroxyl group of the ribose with acetic anhydride and pyridine", "Deprotection of the 5'-hydroxyl group of the uridine with dichloroacetic acid", "Protection of the 5'-hydroxyl group of the uridine with 4,4'-dimethoxytrityl chloride and pyridine", "Coupling of the protected nucleoside with 9H-purin-6-amine, formaldehyde, dimethylamine, and acetic acid to form 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine", "Protection of the amino group of the purine with acetic anhydride and pyridine", "Deprotection of the 3'-hydroxyl group of the ribose with methanolic ammonia", "Coupling of the protected nucleoside with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite and N,N-diisopropylethylamine to form 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite", "Deprotection of the 4,4'-dimethoxytrityl group with trifluoroacetic acid in chloroform", "Purification of the product by column chromatography using acetonitrile/dimethylformamide as the eluent", "Final deprotection of the acetyl group at the 3'-position of the ribose with triethylamine and acetic anhydride", "Isolation of the product by precipitation with diethyl ether" ] } | |
CAS No. |
178925-41-2 |
Molecular Formula |
C43H53N8O6P |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
N'-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidin-7-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O6P/c1-29(2)51(30(3)4)58(55-24-12-23-44)57-36-25-37(39-40-41(49-48-39)42(46-27-45-40)47-28-50(5)6)56-38(36)26-54-43(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,48,49)/t36-,37+,38+,58?/m0/s1 |
InChI Key |
LHOYFIRBNASJKY-MACIYHSTSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |
SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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